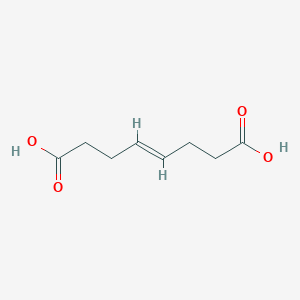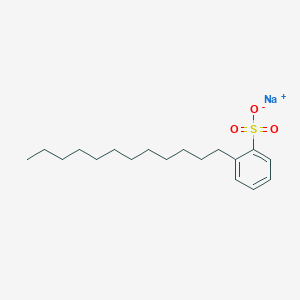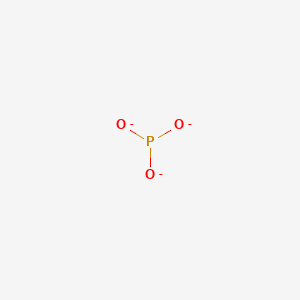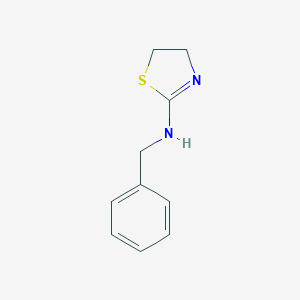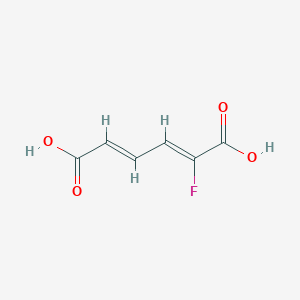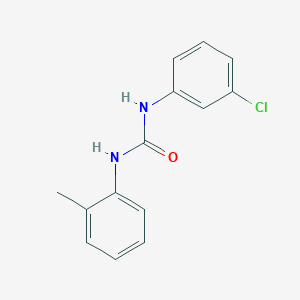
1-(3-Chlorophenyl)-3-(2-methylphenyl)urea
説明
1-(3-Chlorophenyl)-3-(2-methylphenyl)urea, also known as isoproturon, is a herbicide that has been widely used in agriculture to control weeds in crops such as wheat, barley, and oats. Isoproturon belongs to the class of phenylurea herbicides and has been found to be effective against a wide range of weeds.
作用機序
Isoproturon acts as an inhibitor of photosynthesis by binding to the D1 protein in the photosystem II complex. This leads to the inhibition of electron transport and the generation of reactive oxygen species, which ultimately leads to the death of the plant. Isoproturon has been found to be effective against a wide range of weeds, including grasses and broad-leaved weeds.
生化学的および生理学的効果
Isoproturon has been found to have a number of biochemical and physiological effects on plants. It inhibits the activity of the enzyme acetolactate synthase, which is involved in the biosynthesis of branched-chain amino acids. This leads to the accumulation of toxic levels of these amino acids, which ultimately leads to the death of the plant. Isoproturon has also been found to inhibit the activity of the enzyme phenylalanine ammonia-lyase, which is involved in the biosynthesis of phenylpropanoids. This leads to the accumulation of toxic levels of phenylalanine, which can have a number of negative effects on plant growth and development.
実験室実験の利点と制限
Isoproturon has a number of advantages and limitations for lab experiments. One advantage is that it is a potent inhibitor of photosynthesis and can be used to study the effects of herbicides on plant growth and development. However, it also has a number of limitations, including its toxicity and potential for environmental contamination. Isoproturon is also relatively expensive and can be difficult to obtain in large quantities.
将来の方向性
There are a number of future directions for research on 1-(3-Chlorophenyl)-3-(2-methylphenyl)urea. One area of research is the development of new herbicides that are more effective and have fewer negative effects on the environment. Another area of research is the study of the effects of 1-(3-Chlorophenyl)-3-(2-methylphenyl)urea on non-target organisms, such as beneficial insects and soil microorganisms. Finally, there is a need for more research on the long-term effects of 1-(3-Chlorophenyl)-3-(2-methylphenyl)urea on soil health and ecosystem function.
合成法
Isoproturon can be synthesized by reacting 3-chloroaniline with 2-methylphenylisocyanate in the presence of a base such as sodium hydroxide. The reaction leads to the formation of 1-(3-Chlorophenyl)-3-(2-methylphenyl)urea, which can be purified by recrystallization.
科学的研究の応用
Isoproturon has been extensively studied for its herbicidal properties and has been found to be effective against a wide range of weeds. It has also been used as a tool in scientific research to study the effects of herbicides on plant growth and development. Isoproturon has been found to inhibit photosynthesis in plants by blocking the electron transport chain in the thylakoid membrane. This makes it an important tool for studying the mechanism of photosynthesis and the effects of herbicides on plant physiology.
特性
IUPAC Name |
1-(3-chlorophenyl)-3-(2-methylphenyl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O/c1-10-5-2-3-8-13(10)17-14(18)16-12-7-4-6-11(15)9-12/h2-9H,1H3,(H2,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDGNXQJMJWHJHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NC2=CC(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50342407 | |
| Record name | 1-(3-chlorophenyl)-3-(2-methylphenyl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50342407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chlorophenyl)-3-(2-methylphenyl)urea | |
CAS RN |
13143-21-0 | |
| Record name | 1-(3-chlorophenyl)-3-(2-methylphenyl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50342407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(3-CHLOROPHENYL)-3-(O-TOLYL)UREA | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Bis[[[chloro(dimethyl)silyl]oxy-dimethylsilyl]oxy]-dimethylsilane](/img/structure/B83580.png)
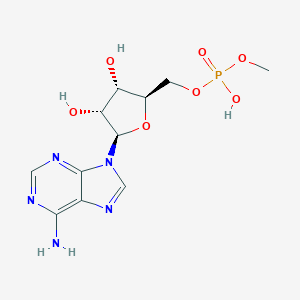
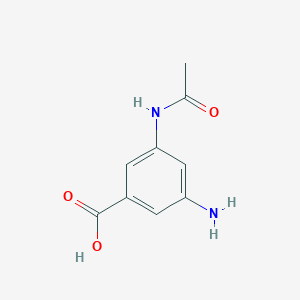
![1-Bromo-4-[chloro(phenyl)methyl]benzene](/img/structure/B83590.png)


![4-[(Ethylamino)sulfonyl]benzoic acid](/img/structure/B83595.png)

